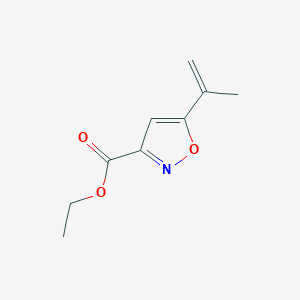![molecular formula C11H14N4O2 B11471043 2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide](/img/structure/B11471043.png)
2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-B]pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide typically involves the condensation of 1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also affects various signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Shares the same core structure but lacks the hydroxyl and acetamide groups.
2-Hydroxy-1H-pyrazolo[3,4-B]pyridine: Similar structure but without the trimethyl substitution.
N-Acetyl-1H-pyrazolo[3,4-B]pyridine: Contains the acetamide group but lacks the hydroxyl group.
Uniqueness
2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, trimethyl, and acetamide groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-hydroxy-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C11H14N4O2/c1-6-4-7(2)12-11-9(6)10(14-15(11)3)13-8(17)5-16/h4,16H,5H2,1-3H3,(H,13,14,17) |
InChI Key |
SOUDRKNVJOZCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11470965.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470972.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11470973.png)
![3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11470975.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470976.png)

![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide](/img/structure/B11470982.png)
![6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11470988.png)
![diethyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11470993.png)
![6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471000.png)
![methyl N-[(3,4-dichlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate](/img/structure/B11471008.png)
![8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11471013.png)
![3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11471020.png)
![Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate](/img/structure/B11471022.png)
